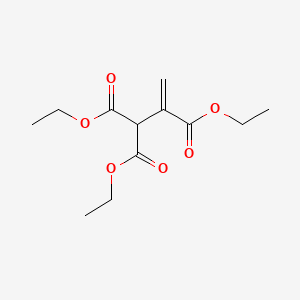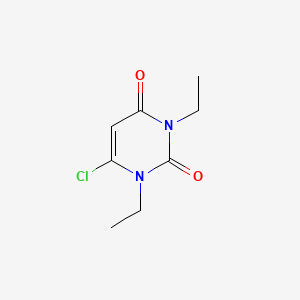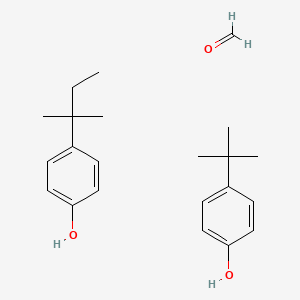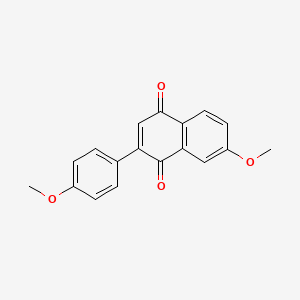
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione is an organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often found in natural products. This compound is characterized by the presence of methoxy groups at the 7 and 4 positions on the naphthalene and phenyl rings, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione typically involves the Friedel-Crafts acylation reaction. This reaction uses a substituted benzene and succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid for sulfonation and aluminum chloride for Friedel-Crafts acylation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the activation of the NF-kappa-B signaling pathway, leading to anti-inflammatory effects . The compound’s quinone moiety can also participate in redox cycling, generating reactive oxygen species that can induce cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Similar structure but with a chromenone core.
5,7-Dihydroxy-3-methyl-2-(2-oxopropyl)naphthalene-1,4-dione: Another naphthoquinone derivative with different substituents
Uniqueness
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and may influence its reactivity and interaction with biological targets.
Propiedades
Número CAS |
65629-32-5 |
|---|---|
Fórmula molecular |
C18H14O4 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
7-methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O4/c1-21-12-5-3-11(4-6-12)15-10-17(19)14-8-7-13(22-2)9-16(14)18(15)20/h3-10H,1-2H3 |
Clave InChI |
UUPUWSPEGUSGLP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


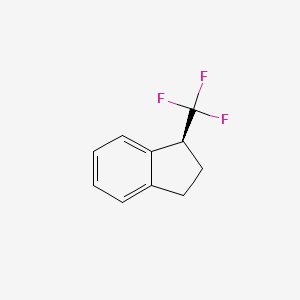

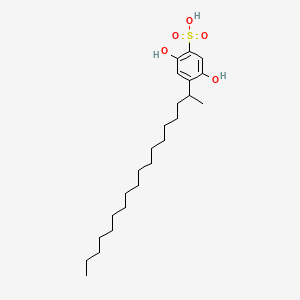

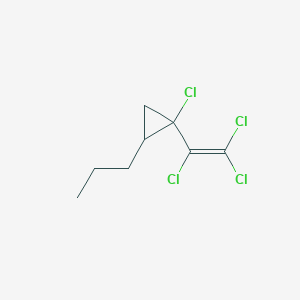
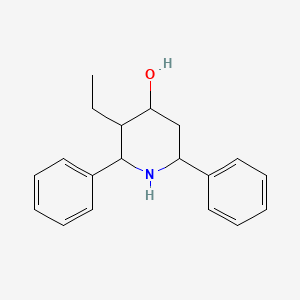
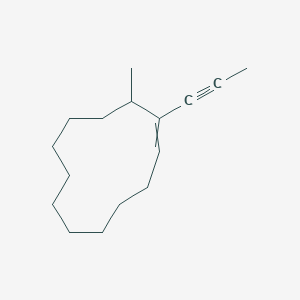
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
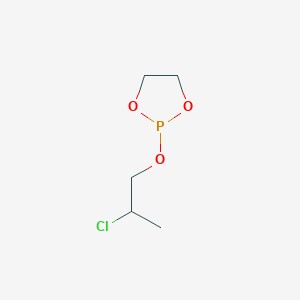

oxo-lambda~5~-phosphane](/img/structure/B14470487.png)
